molecular formula C10H13O4P B14288692 Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate CAS No. 125040-01-9

Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate

Cat. No.: B14288692
CAS No.: 125040-01-9
M. Wt: 228.18 g/mol
InChI Key: GJVMKACEKJSBEE-UHFFFAOYSA-N
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Description

Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-phenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of aromatic ketones with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and results in the formation of the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction and reagents used .

Scientific Research Applications

Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl (1-hydroxy-2-phenylethenyl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates such as dimethyl (1-hydroxy-1-phenylethyl)phosphonate and dimethyl (1-hydroxy-1-(4-nitrophenyl)ethyl)phosphonate .

Uniqueness

Dimethyl (1-hydroxy-2-phenylethenyl)phosphonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

125040-01-9

Molecular Formula

C10H13O4P

Molecular Weight

228.18 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2-phenylethenol

InChI

InChI=1S/C10H13O4P/c1-13-15(12,14-2)10(11)8-9-6-4-3-5-7-9/h3-8,11H,1-2H3

InChI Key

GJVMKACEKJSBEE-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=CC1=CC=CC=C1)O)OC

Origin of Product

United States

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